![molecular formula C26H24N2O2 B2539944 5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol CAS No. 694453-72-0](/img/structure/B2539944.png)

5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

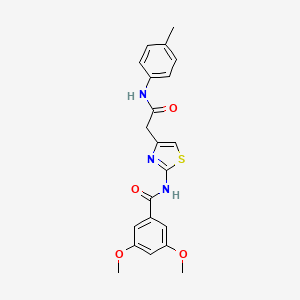

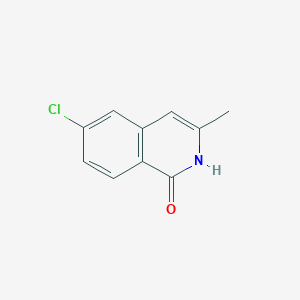

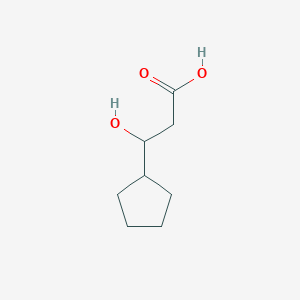

5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a complex organic compound that belongs to the class of bis(indolyl)methanes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes two indole moieties attached to a central methylene group, which is further connected to a methoxyphenol group. This unique structure imparts significant biological and chemical properties to the compound.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the context of the biological system.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol are largely attributed to its indole moieties. Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities

Cellular Effects

They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol typically involves the condensation of 2-methylindole with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a bis(indolyl)methane intermediate, which is then further functionalized to yield the final product. Commonly used acid catalysts include hydrochloric acid, sulfuric acid, or methanesulfonic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as Amberlyst or zeolites, can enhance the reaction rate and selectivity. Additionally, the process may be optimized to minimize by-products and improve yield through careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

Biology: Exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

3,3’-Diindolylmethane: Another bis(indolyl)methane compound with similar biological activities but different substitution patterns.

Indole-3-carbinol: A related compound with significant anticancer properties.

5-Methoxy-2-methyl-3-indoleacetic acid: A structurally similar compound with plant growth regulatory properties

Uniqueness

5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of two indole moieties with a methoxyphenol group enhances its potential for diverse applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name |

5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-15-24(18-8-4-6-10-20(18)27-15)26(17-12-13-23(30-3)22(29)14-17)25-16(2)28-21-11-7-5-9-19(21)25/h4-14,26-29H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSKYHOPQNRGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)O)C4=C(NC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)

![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)

![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)

![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)

![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)

![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)

![(2Z)-2-[(Z)-benzoyl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B2539884.png)